In Vivo Head-to-Head Tumor Growth Suppression: Galeterone vs. Abiraterone in LAPC-4 Xenograft Model
In a direct comparative study, galeterone demonstrated statistically superior tumor growth suppression compared to abiraterone in the LAPC-4 human prostate cancer xenograft model. Galeterone (0.15 mmol/kg, twice daily, subcutaneous) reduced final tumor volume by >80% relative to vehicle control, whereas abiraterone administered at an identical dose and schedule did not achieve comparable efficacy [1].
| Evidence Dimension | Tumor volume reduction in LAPC-4 human prostate cancer xenograft model |
|---|---|
| Target Compound Data | >80% reduction in tumor volume vs. vehicle control; >50% reduction in tumor weight |
| Comparator Or Baseline | Abiraterone (identical dose: 0.15 mmol/kg, twice daily, s.c.) |
| Quantified Difference | Galeterone significantly reduced tumor growth rate (p<0.0001 vs. control); final tumor weights significantly lower vs. control (p<0.05); abiraterone did not achieve comparable efficacy at identical dosing |
| Conditions | LAPC-4 human prostate cancer xenograft in mice; 0.15 mmol/kg twice daily subcutaneous injection; 31-day treatment period |
Why This Matters
This head-to-head in vivo data demonstrates that galeterone provides superior tumor growth inhibition compared to abiraterone at equimolar dosing, making it the preferred tool compound for xenograft studies where maximal androgen axis suppression is required.
- [1] Bruno, R. D., Vasaitis, T. S., Gediya, L. K., Purushottamachar, P., Godbole, A. M., Ates-Alagoz, Z., Brodie, A. M., & Njar, V. C. (2011). Synthesis and biological evaluations of putative metabolically stable analogs of VN/124-1 (TOK-001): Head to head anti-tumor efficacy evaluation of VN/124-1 (TOK-001) and abiraterone in LAPC-4 human prostate cancer xenograft model. Steroids, 76(12), 1268-1279. View Source
